molecular formula C26H32N6O6S B124397 Enkephalinamide, ala(2,5)- CAS No. 143791-43-9

Enkephalinamide, ala(2,5)-

Katalognummer: B124397
CAS-Nummer: 143791-43-9
Molekulargewicht: 556.6 g/mol
InChI-Schlüssel: MUHVZDABSVKTIA-VZJWBNGJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Opioid Peptide Research

The journey into opioid peptide research began in the mid-1970s with the landmark discovery of enkephalins, the body's naturally occurring pain-suppressing molecules. nih.gov This breakthrough was the culmination of an intense scientific race to find the endogenous ligands for the long-known opiate receptors. nih.govbiologists.com The identification of two primary enkephalins, methionine-enkephalin (Met-enkephalin) and leucine-enkephalin (Leu-enkephalin), opened a new frontier in pharmacology and neuroscience. biologists.com These pentapeptides, however, were found to be rapidly degraded by enzymes in the body, limiting their therapeutic potential. biologists.commdpi.com This inherent instability became a major impetus for the development of synthetic analogs. mdpi.com

Evolution of Enkephalin Analog Development

The initial excitement surrounding the discovery of enkephalins was quickly tempered by their short duration of action. This led researchers to systematically modify the structure of these natural peptides to create more stable and potent versions. mdpi.com A key strategy involved substituting the glycine at the second position with a D-amino acid, such as D-alanine, to protect the peptide from enzymatic degradation. ias.ac.in This modification was found to significantly increase the analgesic potency of the analogs. ias.ac.in Further modifications at the C-terminus, such as amidation, also contributed to enhanced stability and activity. ias.ac.in The overarching goal was to develop compounds with improved bioavailability and receptor selectivity, which could potentially serve as better analgesics with fewer side effects than traditional opioids like morphine. nih.govnih.gov

Structural Variants of Enkephalinamide, Ala(2,5)- and Related Analogs

"Enkephalinamide, ala(2,5)-" represents a class of synthetic enkephalin analogs characterized by specific amino acid substitutions at the second and fifth positions of the peptide chain, with an amide group at the C-terminus. A notable example within this class is [D-AlaL2,L-AlaL5]enkephalinamide , abbreviated as [D-AlaL2,L-AlaL5]EA . In this analog, the second amino acid is D-alanine, and the fifth is L-alanine, with a lanthionine bridge creating a cyclic structure. nih.gov This cyclization provides conformational constraint, which can influence receptor binding and activity. nih.gov

Other related analogs involve the substitution of the second amino acid with D-alanine and variations at the fifth position. For instance, the replacement of the fifth amino acid with D-norvaline or ethionine has been explored to study structure-activity relationships. ias.ac.in The introduction of D-alanine at position 2 in D-Nva5-enkephalinamide and Eth5-enkephalinamide has been shown to significantly increase their biological activity. ias.ac.in

Research Findings on Enkephalinamide Analogs

The development of synthetic enkephalin analogs has been driven by extensive in vitro and in vivo research to characterize their binding affinities and biological activities.

One significant analog, [D-AlaL2,L-AlaL5]EA, has demonstrated superactivity in both the guinea pig ileum (GPI) and mouse vas deferens (MVD) in vitro assays, which are standard models for assessing opioid activity. nih.gov These tests measure the inhibition of electrically stimulated muscle contractions. Furthermore, this analog showed potent analgesic effects in the in vivo rat hot plate test. nih.gov Interestingly, despite its high potency, [D-AlaL2,L-AlaL5]EA exhibited virtually no selectivity between the μ and δ opioid receptors, with a ratio of IC50 (MVD)/IC50 (GPI) of 0.882. nih.gov

The table below summarizes the biological activities of various enkephalin analogs, highlighting the impact of structural modifications.

Compound Modification Biological Activity
[D-AlaL2,L-AlaL5]EAD-Ala at position 2, L-Ala at position 5, lanthionine bridgeSuperactive in GPI and MVD assays; potent in vivo analgesia. nih.gov
[D-Ala2, D-Nva5]-enkephalinamideD-Ala at position 2, D-Nva at position 510 to 20-fold increase in activity compared to D-Nva5-enkephalinamide. ias.ac.in
[D-Ala2, Eth5]-enkephalinamideD-Ala at position 2, Eth at position 527-fold increase in activity compared to Eth5-enkephalinamide. ias.ac.in

Eigenschaften

CAS-Nummer

143791-43-9

Molekularformel

C26H32N6O6S

Molekulargewicht

556.6 g/mol

IUPAC-Name

N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-N'-[(2R)-2-[[(2S)-2-amino-3-(4-sulfanylphenyl)propanoyl]amino]propanoyl]oxamide

InChI

InChI=1S/C26H32N6O6S/c1-14(21(28)33)29-24(36)20(13-16-6-4-3-5-7-16)31-25(37)26(38)32-22(34)15(2)30-23(35)19(27)12-17-8-10-18(39)11-9-17/h3-11,14-15,19-20,39H,12-13,27H2,1-2H3,(H2,28,33)(H,29,36)(H,30,35)(H,31,37)(H,32,34,38)/t14-,15+,19-,20-/m0/s1

InChI-Schlüssel

MUHVZDABSVKTIA-VZJWBNGJSA-N

SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N

Isomerische SMILES

C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)S)N

Kanonische SMILES

CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(=O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)S)N

Andere CAS-Nummern

143791-43-9

Synonyme

2,5-Ala-enkephalinamide
enkephalinamide, Ala(2,5)-
enkephalinamide, alanine(2,5)-

Herkunft des Produkts

United States

Q & A

Q. What are the key structural features of [Ala²,⁵]-enkephalinamide that influence its opioid receptor selectivity?

Q. What experimental approaches are recommended for synthesizing [Ala²,⁵]-enkephalinamide with high purity?

  • Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor coupling efficiency via Kaiser tests or HPLC. Cleave the peptide-resin with TFA:water:triisopropylsilane (95:2.5:2.5) and purify via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Validate purity (>95%) using LC-MS and confirm identity via MALDI-TOF mass spectrometry. Store lyophilized peptides at -80°C under argon to prevent oxidation .

Q. How can researchers validate the stability of [Ala²,⁵]-enkephalinamide under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating aliquots at varying temperatures (e.g., 4°C, 25°C, 37°C) and humidity levels. Analyze degradation products at intervals (0, 7, 30 days) via HPLC and LC-MS. Quantify intact peptide using a validated calibration curve. For biological stability, incubate the peptide in plasma or cerebrospinal fluid (CSF) at 37°C and measure half-life via radioimmunoassay (RIA) .

Advanced Research Questions

Q. What methodological considerations are critical when designing receptor binding assays for [Ala²,⁵]-enkephalinamide?

  • Methodological Answer : Use fresh membrane preparations from transfected cell lines (e.g., CHO-K1 expressing μ- or δ-opioid receptors). Optimize incubation time and temperature to prevent peptide degradation (e.g., 25°C for 60 minutes). Include protease inhibitors (e.g., bestatin, thiorphan) to preserve peptide integrity. Normalize data to protein concentration (Bradford assay) and validate nonspecific binding with excess unlabeled naloxone. Analyze competition curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ and Ki values .

Q. How should researchers address discrepancies between in vitro potency and in vivo analgesic efficacy of [Ala²,⁵]-enkephalinamide?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., blood-brain barrier permeability) using in situ brain perfusion models or microdialysis. Compare metabolic stability in liver microsomes versus CSF. For functional assays, use isolated tissue preparations (e.g., guinea pig ileum for μ-receptor activity or mouse vas deferens for δ-receptor effects). Corrogate in vivo data with behavioral tests (e.g., tail-flick assay) and measure ED₅₀ values. If discrepancies persist, explore allosteric modulation or receptor dimerization effects via co-immunoprecipitation .

Q. What advanced analytical techniques are required to characterize [Ala²,⁵]-enkephalinamide's conformational dynamics in solution?

  • Methodological Answer : Perform 2D NMR (e.g., NOESY, TOCSY) to resolve spatial proximity of residues and identify secondary structures. Use molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) to predict dominant conformers. Validate simulations with small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM) for low-resolution structural data. For real-time dynamics, employ stopped-flow fluorescence with Trp-substituted analogs to monitor folding kinetics .

Data Analysis and Reporting Guidelines

Q. How should researchers statistically analyze dose-response data for [Ala²,⁵]-enkephalinamide in functional assays?

  • Methodological Answer : Apply a four-parameter logistic model (4PL) to fit dose-response curves: E=Emin+EmaxEmin1+10(logEC50log[A])nHE = E_{\text{min}} + \frac{E_{\text{max}} - E_{\text{min}}}{1 + 10^{(\log \text{EC}_{50} - \log [A]) \cdot n_H}}, where nHn_H is the Hill coefficient. Use bootstrapping (1,000 iterations) to estimate 95% confidence intervals for EC₅₀. Report statistical significance only after ANOVA with post-hoc correction (e.g., Tukey-Kramer). Adhere to the Pharmaceutical Research guidelines: avoid "significant" unless p < 0.05 with pre-specified α .

Q. What strategies are recommended for resolving contradictory findings in [Ala²,⁵]-enkephalinamide studies?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., species differences, assay conditions). Replicate key experiments with blinded protocols and independent labs. Perform meta-analysis using random-effects models to quantify heterogeneity (I² statistic). If contradictions persist, propose mechanistic hypotheses (e.g., biased agonism) and test them via β-arrestin recruitment assays or G-protein activation (BRET/FRET) .

Ethical and Reproducibility Standards

Q. How can researchers ensure reproducibility when publishing [Ala²,⁵]-enkephalinamide data?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: provide raw data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials. Document instrument parameters (e.g., HPLC gradient, NMR field strength) and software versions (e.g., GraphPad Prism 9.0). Use RRIDs for antibodies and cell lines. For animal studies, report ARRIVE 2.0 compliance, including randomization methods and sample-size justification .

Q. What ethical considerations apply to studies involving [Ala²,⁵]-enkephalinamide in animal models?

  • Methodological Answer :
    Adhere to institutional IACUC protocols for analgesia testing. Use the minimum effective dose to minimize distress. Include sham-operated controls in intracerebroventricular (ICV) infusion studies. For chronic administration, monitor weight loss and behavioral signs of dependence (e.g., conditioned place preference). Report adverse events transparently, even if statistically nonsignificant .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.